2-Amino-5-(4-boc-aminophenyl)nicotinic acid
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Overview
Description
2-Amino-5-(4-boc-aminophenyl)nicotinic acid is a synthetic organic compound with the molecular formula C17H18N2O4 It is characterized by the presence of a nicotinic acid core substituted with an amino group at the 2-position and a 4-boc-aminophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-boc-aminophenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 2-chloronicotinic acid, undergoes nitration to introduce a nitro group at the 5-position. This is followed by reduction to convert the nitro group to an amino group.
Boc Protection: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine.
Suzuki-Miyaura Coupling: The Boc-protected amine is coupled with 4-bromoaniline using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the 4-boc-aminophenyl group at the 5-position of the nicotinic acid core.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of amino groups.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
2-Amino-5-(4-boc-aminophenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-boc-aminophenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amine to interact with biological targets. The nicotinic acid core may also participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
2-Amino-5-phenyl nicotinic acid: Lacks the Boc-protected amino group, resulting in different reactivity and applications.
2-Amino-5-(4-methoxyphenyl)nicotinic acid:
Uniqueness: 2-Amino-5-(4-boc-aminophenyl)nicotinic acid is unique due to the presence of the Boc-protected amino group, which provides additional versatility in synthetic applications and potential biological interactions. The Boc group can be selectively removed, allowing for controlled modification of the compound’s properties .
Properties
IUPAC Name |
2-amino-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-17(2,3)24-16(23)20-12-6-4-10(5-7-12)11-8-13(15(21)22)14(18)19-9-11/h4-9H,1-3H3,(H2,18,19)(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSCAYDLRCDOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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